

IUPAC name for Ethoxycyclopentane

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Compound of Interest		
Compound Name:	Ethoxycyclopentane	
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An In-depth Technical Guide to Ethoxycyclopentane

Introduction

Ethoxycyclopentane, a member of the ether family of organic compounds, is characterized by a cyclopentyl group bonded to an ethoxy group. While ethers are widely recognized for their utility as solvents due to their relative inertness, a thorough understanding of their synthesis, chemical properties, and potential reactions is critical for their application in research and development. This document provides a comprehensive technical overview of **ethoxycyclopentane**, including its chemical and physical properties, detailed synthesis protocols, and characteristic reactions.

Chemical Identity and Properties

The formal IUPAC name for the compound is **ethoxycyclopentane**.[1][2] It is also known by synonyms such as cyclopentyl ethyl ether.[3] The fundamental properties of **ethoxycyclopentane** are summarized below.

Physical and Chemical Properties

Quantitative data for **ethoxycyclopentane** have been compiled from various sources and are presented in Table 1 for ease of reference and comparison.



Property	Value	Source(s)
IUPAC Name	ethoxycyclopentane	[1]
Molecular Formula	C7H14O	[1]
Molecular Weight	114.19 g/mol	[1][3]
CAS Number	26306-40-1	[1]
Density	0.853 g/mL	[3]
Boiling Point	128.9 °C at 760 mmHg	
Flash Point	21.5 °C	_
Refractive Index	1.423	[3]
LogP (Octanol-Water)	1.96550	
PSA (Polar Surface Area)	9.23 Ų	_
Vapor Pressure	12.7 mmHg at 25°C	

Synthesis of Ethoxycyclopentane

The most common and versatile method for the synthesis of asymmetrical ethers like **ethoxycyclopentane** is the Williamson ether synthesis.[4][5] This reaction proceeds via an S_n2 mechanism.

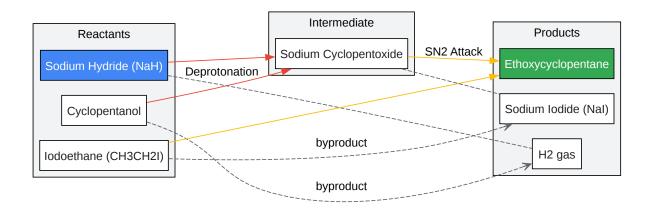
Williamson Ether Synthesis

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[4][6] For **ethoxycyclopentane**, there are two primary pathways:

- Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., iodoethane).
- Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., bromocyclopentane).

Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for the S_n2 reaction and minimizes competing elimination reactions.[5][7]





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Caption: Williamson Ether Synthesis of Ethoxycyclopentane.

Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is a representative procedure adapted for the synthesis of **ethoxycyclopentane**.

Materials:

- Cyclopentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodoethane (Ethyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)



Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

- Alkoxide Formation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol dissolved in an appropriate volume of anhydrous THF.
- Carefully add sodium hydride (a strong base) portion-wise to the stirred solution at 0 °C. The
 deprotonation of the alcohol results in the formation of sodium cyclopentoxide and hydrogen
 gas.[8] The reaction mixture is typically stirred for one hour to ensure complete formation of
 the alkoxide.
- Nucleophilic Substitution: Add iodoethane to the addition funnel and add it dropwise to the stirred alkoxide solution.
- After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the S_n2 reaction to completion.
- Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure using a
 rotary evaporator. The crude product can be purified by fractional distillation to yield pure
 ethoxycyclopentane.

Chemical Reactions of Ethoxycyclopentane

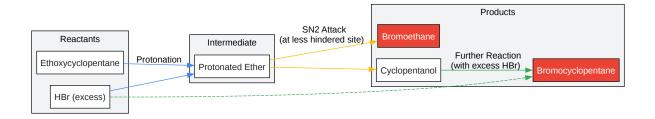
Ethers are generally unreactive, which is why they are excellent as solvents.[9] Their most significant reaction is cleavage of the C-O bond by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11]



Acidic Cleavage

The reaction of **ethoxycyclopentane** with a strong acid like HBr proceeds via a nucleophilic substitution mechanism.

- Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).[10][11]
- Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of **ethoxycyclopentane**, the two carbons are the primary carbon of the ethyl group and the secondary carbon of the cyclopentyl group. The reaction will proceed via an S_n2 mechanism.[10][12] Nucleophilic attack by the bromide ion will occur at the less sterically hindered carbon of the protonated ether.[9][12] Therefore, the attack will preferentially occur at the primary carbon of the ethyl group.
- Products: This results in the formation of bromoethane and cyclopentanol. If an excess of HBr is used, the cyclopentanol formed can be subsequently converted to bromocyclopentane.[12]



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